Photoswitchable Modulation of GTP Affinity
PS-C2 demonstrates a clear, light-dependent shift in K-Ras(G12C) GTP affinity, a property not observed with the non-photoswitchable inhibitor Compound 12 and superior to the structurally related photoswitchable analog PS-C1 [1]. In a nucleotide exchange assay measuring the IC50 for GTP, the PS-C2-cis conjugate exhibited a distinct shift in GTP IC50 upon UV irradiation, whereas Compound 12 showed no significant change and PS-C1 showed a weaker overall effect [1]. This establishes PS-C2 as the most effective photoswitchable modulator of GTP affinity among the tested compounds [1].
| Evidence Dimension | Light-dependent modulation of K-Ras(G12C) GTP affinity (IC50 shift) |
|---|---|
| Target Compound Data | PS-C2-cis conjugate: GTP IC50 value changes upon UV irradiation (exact values available in Table 2 of source); PS-C2-trans conjugate: less effective in altering GTP affinity [1]. |
| Comparator Or Baseline | Compound 12 (non-photoswitchable): No significant change in GTP IC50 after UV irradiation; PS-C1 (photoswitchable analog): Weaker effect on nucleotide affinity than PS-C2 [1]. |
| Quantified Difference | PS-C2-cis exhibits a significant light-induced shift in GTP IC50, enabling optical control of K-Ras(G12C) activity. In contrast, Compound 12 shows no light-dependent change, and PS-C1 provides inferior photoswitchable efficacy [1]. |
| Conditions | EDTA-catalyzed nucleotide exchange assay with mant-dGDP and unlabeled GDP/GTP titration on K-Ras(G12C)-compound conjugates, with UV irradiation applied before titration [1]. |
Why This Matters
For researchers requiring precise optical control over K-Ras(G12C) activity, PS-C2 provides the necessary photoswitchable dynamic range, which is absent in non-photoswitchable inhibitors like Compound 12 and superior to the weaker modulation offered by PS-C1 [1].
- [1] Ge, Z., Yang, Z., Liang, J., Dong, D., & Zhu, M. (2019). Optical Control of the GTP Affinity of K-Ras(G12C) by a Photoswitchable Inhibitor. ChemBioChem, 20(23), 2916–2920. DOI: 10.1002/cbic.201900342. View Source
